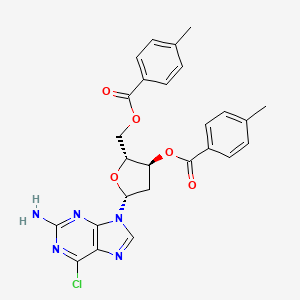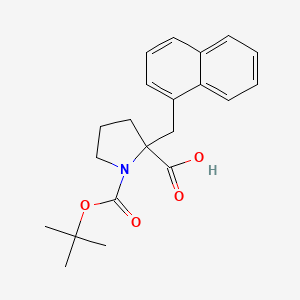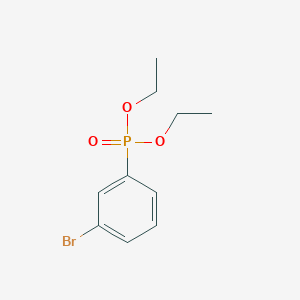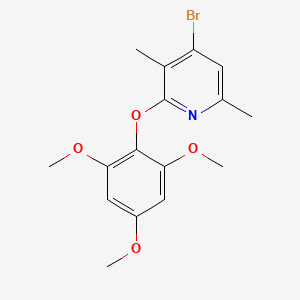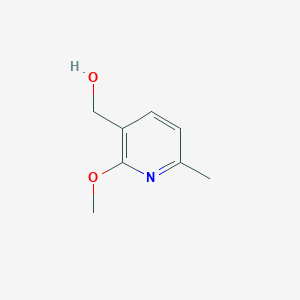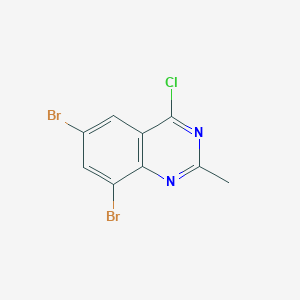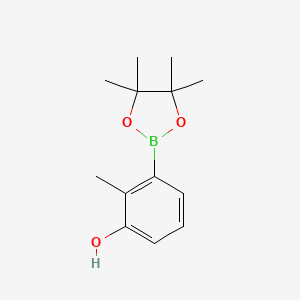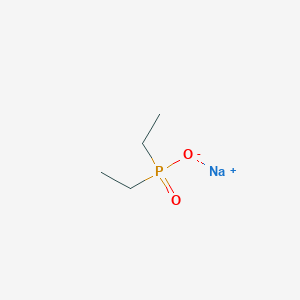
Sodium diethylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium diethylphosphinate is an organophosphorus compound with the chemical formula C4H10NaO2P. It is widely recognized for its flame-retardant properties and is used in various industrial applications. This compound is particularly valued for its ability to enhance the thermal stability and flame resistance of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium diethylphosphinate can be synthesized through a gas-liquid free radical addition reaction under atmospheric pressure. This involves the reaction of ethylene and sodium hypophosphite on a gas-liquid interface, resulting in a high-purity product . Another method involves the reaction of diethyl phosphorus chloride with sodium hydroxide .
Industrial Production Methods: In industrial settings, this compound is often produced through hydrothermal synthesis. This method involves adjusting the releasing rate of aluminum ions, the molar ratio of hydroxide to aluminum ions, and the type of acid used . This process allows for the control of the morphology of the resulting product, which can range from random particles to rod-like or flower-like structures.
Chemical Reactions Analysis
Types of Reactions: Sodium diethylphosphinate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinic acids, while substitution reactions can produce various phosphinate derivatives.
Scientific Research Applications
Sodium diethylphosphinate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biological systems, particularly in the development of flame-retardant coatings for medical devices.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and reactivity.
Mechanism of Action
The mechanism by which sodium diethylphosphinate exerts its flame-retardant effects involves the formation of a protective char layer on the surface of the material. This char layer acts as a barrier, preventing the spread of flames and reducing the release of heat and smoke . The compound interacts with the material at a molecular level, promoting the formation of cross-linking structures in the carbon layers, which enhances the material’s thermal stability .
Comparison with Similar Compounds
Aluminum diethylphosphinate: Similar in structure and function, but often used in combination with sodium diethylphosphinate for enhanced flame-retardant properties.
Sodium stearate: Used in combination with this compound to improve the flame-retardant properties of coatings.
Uniqueness: this compound is unique in its ability to form a stable char layer, which significantly enhances the flame resistance of materials. Its versatility in various chemical reactions and applications makes it a valuable compound in both scientific research and industrial applications.
Properties
CAS No. |
35160-38-4 |
|---|---|
Molecular Formula |
C4H11NaO2P |
Molecular Weight |
145.09 g/mol |
IUPAC Name |
sodium;diethylphosphinate |
InChI |
InChI=1S/C4H11O2P.Na/c1-3-7(5,6)4-2;/h3-4H2,1-2H3,(H,5,6); |
InChI Key |
LQQZCRDKYVCYAW-UHFFFAOYSA-N |
SMILES |
CCP(=O)(CC)[O-].[Na+] |
Canonical SMILES |
CCP(=O)(CC)O.[Na] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


